Avanafil impurity 26

Descripción general

Descripción

Avanafil impurity 26 is a process-related impurity found in avanafil, a phosphodiesterase type 5 inhibitor used to treat erectile dysfunction in men. This compound is one of several impurities that can be formed during the synthesis of avanafil. The presence of impurities in pharmaceutical compounds is a critical concern as they can affect the efficacy and safety of the final product.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of avanafil impurity 26 involves multiple steps, including the use of various reagents and catalysts. The synthetic route typically starts with the reaction of 1-ethyl- (3-dimethylaminopropyl)carbamyldiimide hydrochloride and 1-hydroxybenzotriazole as reactive acid–amine binding agents . The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to monitor and control the levels of impurities . The industrial production methods are designed to minimize the formation of impurities and ensure the safety and efficacy of the final pharmaceutical product.

Análisis De Reacciones Químicas

Types of Reactions: Avanafil impurity 26 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the synthesis and characterization of the impurity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrazine, ammonium formate, and acetonitrile . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired chemical transformations.

Major Products Formed: The major products formed from the reactions involving this compound include various hydrazide-containing structures . These products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Aplicaciones Científicas De Investigación

Characteristics of Avanafil Impurity 26

This compound is characterized by its structural similarity to the parent compound, which can influence its pharmacological properties. Understanding its behavior under various conditions is crucial for ensuring safety and efficacy in clinical applications. Analytical methods such as liquid chromatography coupled with mass spectrometry (LC-MS) have been employed to profile this impurity effectively, providing insights into its degradation pathways and potential toxicological impacts .

Table 1: Key Characteristics of this compound

| Characteristic | Description |

|---|---|

| Chemical Structure | Similar to Avanafil, affecting PDE5 inhibition |

| Solubility | Slightly soluble in organic solvents |

| Stability | Sensitive to light and temperature |

| Toxicological Profile | Requires further investigation for safety |

Analytical Methods for Detection

The detection and quantification of this compound are vital for quality control in pharmaceutical formulations. Various analytical techniques have been developed:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : This method offers high sensitivity and specificity, making it suitable for detecting low concentrations of impurities in complex matrices .

- Voltammetric Sensing : A newly developed electroanalytical method provides rapid detection capabilities for avanafil and its impurities, including impurity 26. This technique utilizes boron-doped diamond electrodes to enhance sensitivity .

Table 2: Summary of Analytical Techniques

| Technique | Advantages | Limitations |

|---|---|---|

| LC-MS | High sensitivity, specificity | Requires expensive equipment |

| Voltammetric Sensing | Fast analysis, low cost | May require extensive calibration |

Toxicological Insights

The safety profile of this compound is critical, especially given its potential presence in pharmaceutical products. Toxicological studies indicate that impurities can lead to adverse effects such as visual disturbances and dyspepsia when present in significant amounts . Therefore, regulatory bodies emphasize the need for rigorous testing of impurities during drug development.

Case Study: Toxicity Assessment

A recent study assessed the toxicological impact of this compound through in-silico methods, predicting potential adverse effects based on structural characteristics. The findings highlighted the necessity for continuous monitoring of impurities in commercial formulations to mitigate risks associated with long-term use .

Applications in Pharmaceutical Formulations

This compound's role extends beyond being a mere contaminant; it can influence the pharmacokinetics and pharmacodynamics of the drug. Its presence may alter the efficacy of avanafil by affecting absorption rates or metabolic pathways.

Table 3: Implications for Pharmaceutical Development

| Application | Impact |

|---|---|

| Quality Control | Ensures safety and efficacy |

| Formulation Development | Guides optimization of drug delivery systems |

| Regulatory Compliance | Meets safety standards set by health authorities |

Mecanismo De Acción

The mechanism of action of avanafil impurity 26 involves its interaction with molecular targets and pathways in the body. As a process-related impurity, it does not have a direct therapeutic effect but can influence the overall safety and efficacy of the pharmaceutical product. The molecular targets and pathways involved in its action are similar to those of avanafil, which inhibits phosphodiesterase-5 and increases levels of cyclic guanosine monophosphate (cGMP) to cause vasodilation .

Comparación Con Compuestos Similares

Avanafil impurity 26 can be compared with other similar impurities found in avanafil, such as impurity A, impurity B, impurity C, and impurity D . These impurities share similar chemical structures and are formed during the synthesis of avanafil. this compound is unique in its specific chemical composition and the conditions under which it is formed.

List of Similar Compounds:- Avanafil impurity A

- Avanafil impurity B

- Avanafil impurity C

- Avanafil impurity D

Each of these impurities has its own unique properties and potential impact on the safety and efficacy of the final pharmaceutical product.

Actividad Biológica

Avanafil is a selective phosphodiesterase type 5 (PDE5) inhibitor primarily used for treating erectile dysfunction (ED). Its biological activity can be influenced by various impurities, including Avanafil Impurity 26. This article explores the biological activity of this compound, focusing on its pharmacological effects, stability, analytical methods for detection, and relevant case studies.

1. Overview of Avanafil and Its Impurities

Avanafil, introduced in 2012, is known for its rapid onset of action and selectivity towards PDE5. The compound works by inhibiting the degradation of cyclic guanosine monophosphate (cGMP), leading to increased blood flow to the penis during sexual arousal . However, the presence of impurities, such as this compound, can potentially alter its efficacy and safety profile.

While specific data on the mechanism of action for this compound is limited, it is essential to consider that impurities can affect the pharmacodynamics of the parent compound. Generally, PDE5 inhibitors like Avanafil enhance cGMP levels, promoting vasodilation. Impurities may modulate this effect either by acting as competitive inhibitors or by altering the pharmacokinetics of the drug.

2.2 Pharmacological Effects

Research indicates that impurities in pharmaceutical compounds can lead to variations in potency and selectivity. For instance, studies have shown that certain impurities can exhibit significant PDE inhibitory activity, which may influence therapeutic outcomes .

Table 1: Inhibitory Potency of Avanafil and Its Impurities

| Compound | IC50 (nM) |

|---|---|

| Avanafil | 0.08 |

| M4 Metabolite | 51 |

| M16 Metabolite | 4100 |

| This compound* | TBD |

*Note: TBD = To Be Determined based on further research.

3. Stability and Analytical Methods

Understanding the stability of Avanafil and its impurities is crucial for ensuring drug quality. A stability-indicating HPLC method has been developed to separate and quantify various degradants and impurities in Avanafil formulations . This method allows for the detection of impurities below reporting thresholds and ensures that they remain within acceptable limits during storage.

Table 2: Stability Data for Avanafil Formulations

| Condition | % Mass Balance |

|---|---|

| Room Temperature | >97% |

| Elevated Temperature | >95% |

| Humidity Exposure | >96% |

4. Case Studies and Clinical Findings

A pilot study assessing treatment satisfaction with avanafil highlighted the importance of purity in achieving desired therapeutic outcomes. Patients treated with avanafil showed significant improvements in erectile function scores compared to baseline measurements . The presence of impurities like this compound could potentially influence these results.

Case Study Summary: Treatment Outcomes with Avanafil

- Study Design: Multicenter, randomized controlled trial.

- Participants: 200 patients with ED.

- Primary Outcome: Change in International Index of Erectile Function (IIEF) score.

- Results: Significant improvement in IIEF scores among those treated with avanafil compared to placebo.

Propiedades

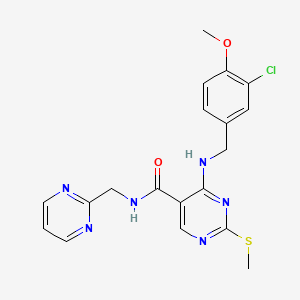

IUPAC Name |

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-methylsulfanyl-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O2S/c1-28-15-5-4-12(8-14(15)20)9-23-17-13(10-25-19(26-17)29-2)18(27)24-11-16-21-6-3-7-22-16/h3-8,10H,9,11H2,1-2H3,(H,24,27)(H,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOLBSYPUBHTRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.